Asperosaponin VI

描述

毛茛皂苷D是一种从植物川续断 (Dipsacus asper Wall. ex DC.) 中提取的生物活性三萜皂苷。 它以其多种治疗作用而闻名,包括抗炎、神经保护和骨保护特性 .

准备方法

合成路线和反应条件

毛茛皂苷D的制备涉及一个两步大孔树脂柱分离过程。最初,使用HPD-722树脂将毛茛皂苷D的纯度从6.27%提高到59.41%。 随后,使用ADS-7树脂进一步将化合物纯化至95.05% . 此方法简单、高效,适用于大规模生产。

工业生产方法

毛茛皂苷D的工业规模制备遵循相同的两步大孔树脂柱分离过程。 该方法已被证明对大规模制备有效,确保高纯度和产率 .

化学反应分析

反应类型

毛茛皂苷D经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件

涉及毛茛皂苷D的反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应通常在受控条件下进行,以确保所需的修饰。

形成的主要产物

从毛茛皂苷D反应中形成的主要产物包括具有增强的抗炎和神经保护特性的衍生物。 这些衍生物对于进一步的研究和潜在的治疗应用具有价值 .

科学研究应用

Therapeutic Mechanisms and Biological Activities

Asperosaponin VI exhibits a range of biological activities that have been explored in various studies:

- Osteogenic Differentiation : this compound promotes the proliferation and differentiation of bone marrow stromal cells, particularly in models of osteoporosis. Studies demonstrate that it enhances alkaline phosphatase activity and calcified nodule formation, indicating its potential in treating bone-related disorders . The mechanism involves the activation of the phosphatidylinositol-3 kinase/AKT signaling pathway, which is crucial for osteoblast differentiation .

- Anti-inflammatory Properties : Research shows that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It modulates inflammatory responses in microglial cells, suggesting its potential use in neuroinflammatory conditions .

- Angiogenesis and Wound Healing : this compound has been found to promote angiogenesis by upregulating the hypoxia-inducible factor 1-alpha/vascular endothelial growth factor pathway. In vitro studies with human umbilical vein endothelial cells indicate that it enhances tube formation and cell proliferation, while in vivo studies demonstrate accelerated wound healing in animal models .

- Antidepressant Effects : Preliminary research suggests that this compound may exert antidepressant effects through mechanisms involving the downregulation of indoleamine 2,3-dioxygenase expression, indicating a potential role in mood disorders .

Osteoporosis Treatment

A study investigated the effects of this compound on osteogenic differentiation in ovariectomized rat bone marrow stromal cells. The results showed significant increases in osteogenic markers, suggesting its efficacy as a therapeutic agent for osteoporosis .

Tendon Disease Management

In a rabbit model of tendon disease, this compound administration led to improved histopathological outcomes and reduced tendon damage scores compared to control groups. The study highlighted its potential as a therapeutic option for tendon injuries by modulating matrix metalloproteinase activity .

Recurrent Spontaneous Abortion

This compound was identified as a quality marker for Dipsaci Radix and demonstrated therapeutic effects on recurrent spontaneous abortion through network pharmacology analyses. The study revealed multiple targets involved in its action, although further validation is required to confirm these findings .

Summary Table of Applications

作用机制

毛茛皂苷D通过各种分子靶点和途径发挥其作用。 它抑制IL-6-STAT3-DNMT3b轴并激活核因子-E2相关因子2 (Nrf2) 信号通路以实现其抗炎作用 . 此外,它激活NRF2/HO-1/NF-κB轴以抑制软骨细胞中的炎症并改善骨关节炎 .

相似化合物的比较

毛茛皂苷D与其结构和生物活性相似的其他化合物相比是独一无二的。类似化合物包括:

川续断皂苷VI: 另一种具有类似抗炎特性的三萜皂苷.

柴胡皂苷A和D: 以其保肝和抗炎作用而闻名.

人参皂苷: 在人参中发现的三萜皂苷,具有多种治疗特性。

毛茛皂苷D因其对IL-6-STAT3-DNMT3b轴和NRF2/HO-1/NF-κB轴的特定作用而脱颖而出,使其成为进一步研究和治疗开发的宝贵化合物 .

生物活性

Asperosaponin VI (AS6), a bioactive saponin derived from Dipsacus asperoides, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, including:

- Neuroprotective Effects : AS6 has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are implicated in neuroinflammation. This effect contributes to its potential in treating neurodegenerative diseases .

- Cardioprotective Effects : Research indicates that AS6 can protect myocardial cells from damage, potentially through the regulation of apoptosis-related proteins such as BAX and caspase-3 .

- Anti-inflammatory Activity : AS6 modulates inflammatory responses by affecting various signaling pathways, including the transforming growth factor beta (TGF-β) pathway, which plays a crucial role in inflammation and tissue repair .

- Bone Health : Studies suggest that AS6 promotes osteoblast differentiation via the p38 MAPK and ERK1/2 signaling pathways, indicating its potential use in treating osteoporosis .

- Wound Healing : AS6 enhances angiogenesis and cell proliferation, facilitating improved wound healing processes .

The biological activities of this compound are mediated through several molecular mechanisms:

- Regulation of Cytokine Expression : AS6 downregulates pro-inflammatory cytokines while upregulating protective factors like hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), promoting vascularization and tissue repair .

- Inhibition of Apoptosis : By modulating apoptotic pathways, AS6 slows down cell death in various tissues, contributing to its protective effects against oxidative stress and inflammation .

- Promotion of Cell Differentiation : AS6 induces osteoblast maturation through specific signaling pathways, enhancing bone formation and repair processes .

Study on Tendon Healing

A notable study investigated the effects of this compound on tendon healing in rabbits. The results indicated that treatment with AS6 significantly improved tendon structure and function compared to control groups. The treatment led to enhanced blood flow and reduced inflammation at higher doses (20 mg/kg and 40 mg/kg) without adverse effects on tendon integrity .

Research on Recurrent Spontaneous Abortion (RSA)

Another study explored the therapeutic potential of AS6 in alleviating recurrent spontaneous abortion. Bioinformatics analyses revealed that AS6 interacts with numerous targets involved in reproductive health. Experimental validation confirmed its efficacy in improving decidualization processes and reducing inflammatory responses in uterine tissues .

Data Summary

The following table summarizes key biological activities and corresponding mechanisms associated with this compound:

属性

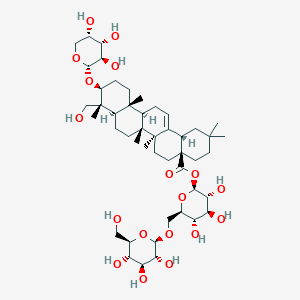

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRXMHCQWYVXTE-HMRSNRLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39524-08-8 | |

| Record name | Asperosaponin VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What are the primary molecular targets of Asperosaponin VI?

A1: Research suggests that this compound interacts with various molecular targets, including:

- Estrogen Receptors: this compound has been shown to exert estrogen-like effects, likely through interaction with estrogen receptors. [] This interaction may contribute to its osteogenic activity.

- PPAR-γ Pathway: Studies indicate that this compound may ameliorate depressive-like behaviors in mice by modulating the PPAR-γ pathway in microglia, promoting a neuroprotective phenotype. []

- PERK Pathway: this compound has been shown to promote osteogenic differentiation of periodontal ligament stem cells by inhibiting the PERK pathway, a key player in the endoplasmic reticulum stress response. []

- PI3K/Akt Pathway: Evidence suggests that this compound activates the PI3K/Akt pathway, contributing to its positive effects on the proliferation and osteogenic differentiation of periodontal ligament stem cells. []

- Nrf2/HO-1/NF-κB Axis: Research indicates that this compound exerts anti-inflammatory effects by activating the Nrf2/HO-1 pathway, thereby inhibiting NF-κB signaling and suppressing the production of inflammatory mediators. []

Q2: How does this compound promote osteogenic differentiation?

A2: this compound appears to promote osteogenic differentiation through multiple mechanisms:

- BMP-2 Upregulation: Studies have shown that this compound can induce osteoblast maturation and differentiation, potentially by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2). []

- Activation of p38 and ERK1/2: this compound has been found to activate the p38 and ERK1/2 signaling pathways, which are involved in osteoblast differentiation and bone formation. []

- Estrogen Signaling Pathway: Research suggests that this compound may induce osteogenic differentiation via the estrogen signaling pathway, highlighting its potential as an anti-osteoporosis agent. []

Q3: What is the role of this compound in modulating inflammation?

A3: this compound has demonstrated anti-inflammatory effects in various studies:

- Suppression of Inflammatory Mediators: In chondrocytes, this compound has been shown to inhibit the production of inflammatory mediators such as COX-2, iNOS, NO, PGE2, IL-6, and TNF-α. []

- Activation of Nrf2/HO-1 Pathway: Mechanistically, this compound activates the Nrf2/HO-1 pathway, leading to the inhibition of NF-κB signaling and a reduction in inflammation. []

- Modulation of Microglial Phenotype: this compound promotes a shift from a pro-inflammatory to a neuroprotective phenotype in microglia, potentially by enhancing CX3CL1/CX3CR1 and CD200/CD200R signaling. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C54H82O23, and its molecular weight is 1098.5 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, they often mention the use of techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for identification and quantification. [, , , , ] Specific mass-to-charge ratios (m/z) for this compound and its metabolites are reported in several studies. [, , , ]

Q6: What is known about the absorption and metabolism of this compound?

A6: Studies indicate that this compound undergoes significant metabolism after oral administration. [, , , ]

- Metabolites: Research has identified several metabolites in rat feces, including hederagenin-28-β-D-glucopyranoside and 3-O-α-L-arabinopyranosyl hederagenin. []

- Biliary Excretion: this compound and its metabolites are excreted in bile. []

- Intestinal Absorption: Research suggests that this compound absorption in the rat intestine might be influenced by other components present in Dipsacus asper extracts. []

Q7: Does the particle size of this compound affect its dissolution and bioavailability?

A7: Yes, studies have demonstrated that smaller particle sizes of this compound, such as superfine powders, exhibit improved dissolution rates, which may contribute to enhanced bioavailability and stronger estrogenic effects. []

Q8: Are there any known drug-drug interactions or drug-metabolizing enzyme interactions associated with this compound?

A8: The provided research papers do not provide detailed information on specific drug-drug interactions or drug-metabolizing enzyme interactions associated with this compound. Further research is needed to fully characterize these aspects.

Q9: What are the key in vitro and in vivo models used to study the effects of this compound?

A9: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of this compound:

- Osteoblast cell lines (e.g., MC3T3-E1) to assess osteogenic differentiation. []

- Chondrocytes to evaluate anti-inflammatory effects. []

- Human periodontal ligament stem cells to investigate periodontal tissue regeneration. [, ]

- C2C12 myotubes to study skeletal muscle regeneration. []

- Caco-2 cells to assess intestinal permeability. []

- Rodent models of osteoporosis have been used to evaluate the bone-protective effects of this compound. [, ]

- Rat models with chronic mild stress (CMS) have been employed to explore the antidepressant-like effects of this compound. []

- Mouse models of osteoarthritis have been used to investigate the potential of this compound in alleviating joint degeneration. []

- Rat models of skeletal muscle injury have been employed to explore the role of this compound in muscle regeneration. []

Q10: What are the potential therapeutic applications of this compound based on in vitro and in vivo studies?

A10: Preclinical studies suggest potential therapeutic applications for this compound in various areas:

- Osteoporosis: this compound's ability to promote osteogenic differentiation and inhibit bone loss in animal models makes it a promising candidate for the development of new osteoporosis treatments. [, , , ]

- Osteoarthritis: Its anti-inflammatory effects and potential to protect cartilage suggest a potential role in managing osteoarthritis. []

- Depression: Studies showing the modulation of microglial activity and improvement of depressive-like behaviors in mice highlight its potential as an antidepressant. []

- Periodontitis: Research suggests that this compound may promote the regeneration of periodontal tissues, indicating potential applications in dentistry. [, ]

- Skeletal Muscle Injury: this compound’s ability to promote muscle regeneration and improve muscle function after injury makes it a potential candidate for the treatment of muscular dystrophies and other muscle-wasting diseases. []

Q11: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound in humans?

A11: The provided research papers primarily focus on preclinical studies. While these studies highlight the therapeutic potential of this compound, further research, including well-designed clinical trials, is crucial to determine its efficacy and safety profile in humans.

Q12: What are the common analytical techniques used to quantify this compound?

A12: High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantitative determination of this compound in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]

Q13: How do researchers ensure the quality control of this compound during research and development?

A13: Quality control measures typically involve:

- Method Validation: Analytical methods, such as HPLC, are rigorously validated to ensure their accuracy, precision, specificity, linearity, range, robustness, and stability. []

Q14: How does wine-processing affect the chemical composition of Dipsacus asper and the content of this compound?

A14: Studies show that wine-processing can alter the chemical composition of Dipsacus asper, often leading to an increase in this compound content. [, ] This traditional processing method may enhance the bioavailability or therapeutic effects of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。